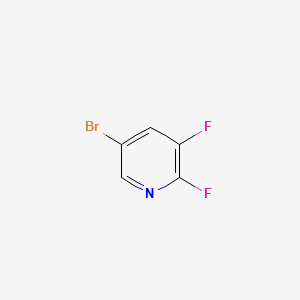

5-ブロモ-2,3-ジフルオロピリジン

説明

5-Bromo-2,3-difluoropyridine is a halogenated pyridine derivative that is not directly mentioned in the provided papers. However, the papers discuss various brominated and fluorinated pyridine compounds, which are structurally related and often serve as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties .

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a common theme across several papers. For instance, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 5-bromo-2,3-difluoropyridine . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer cyclization indicates the versatility of brominated pyridines in constructing complex heterocycles . The minimalist radiofluorination/palladium-catalyzed amination sequence described for the synthesis of 2-amino-5-[18F]fluoropyridines also highlights the potential for creating fluorinated pyridine derivatives .

Molecular Structure Analysis

The molecular structure of brominated and fluorinated pyridines is often characterized using X-ray diffraction (XRD) and spectroscopic techniques, as seen in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine . Density functional theory (DFT) calculations are used to predict and confirm the molecular geometry and electronic properties of these compounds, which can be correlated with their reactivity and potential applications .

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates in various chemical reactions. For example, they can undergo carbon-carbon coupling reactions , act as precursors for radiosynthesis , and participate in cycloaddition reactions to form dihydropyridinones . The reactivity of these compounds is influenced by the presence of bromine and fluorine atoms, which can activate the pyridine ring towards nucleophilic substitution or facilitate the formation of reactive intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated pyridines are closely studied using spectroscopic methods, such as FT-IR and NMR, as well as computational methods like DFT . These studies provide insights into the vibrational frequencies, chemical shifts, and electronic transitions of the molecules. Additionally, the non-linear optical (NLO) properties and potential biological activities of these compounds are evaluated, indicating their usefulness in various applications .

科学的研究の応用

有機合成

5-ブロモ-2,3-ジフルオロピリジン: は、有機化学において貴重な化合物であり、複雑な分子の合成のための汎用性の高いビルディングブロックとして役立ちます。その分子構造への存在は、最終生成物の化学反応性と物理的性質に大きく影響を与える可能性があります。 研究者は、この化合物を用いてピリジン環を構築しており、これは多くの天然物や医薬品に共通しています .

医薬品開発

医薬品業界では、5-ブロモ-2,3-ジフルオロピリジンは、さまざまな医薬品の開発における中間体として使用されています。 そのハロゲン化構造は、生物学的活性または薬物動態特性を高めるために特定の置換が必要な医薬品有効成分(API)を作成するために特に役立ちます .

農薬生産

農薬部門は、5-ブロモ-2,3-ジフルオロピリジンを、農薬や除草剤の合成に用いるため、その恩恵を受けています。 農薬化合物への組み込みにより、害虫や病気から作物を保護するための安定性と効力が向上する可能性があります .

材料科学

材料科学では、5-ブロモ-2,3-ジフルオロピリジンは、高度な材料の作成における可能性が探求されています。 その独特の化学構造により、耐熱性や耐薬品性などの特性が向上した新しいポリマーやコーティングを開発できる可能性があります .

染料分野

染料業界は、染料や顔料の合成に5-ブロモ-2,3-ジフルオロピリジンを利用しています。 この化合物は、耐光堅牢性の向上や新しい色の特性など、染料に望ましい特性を付与することができます .

触媒

5-ブロモ-2,3-ジフルオロピリジン: は、さまざまな化学反応において、触媒または触媒系の成分として作用することができます。 触媒におけるその役割は、化学変換の効率と選択性を高めることであり、これは工業プロセスにとって重要です .

環境科学

環境科学の研究者は、5-ブロモ-2,3-ジフルオロピリジンを使用して、分解プロセスを研究したり、環境汚染物質を検出するためのセンサーを開発したりすることができます。 他の物質との反応性により、このような用途に適した候補となっています .

生化学

生化学では、5-ブロモ-2,3-ジフルオロピリジンを使用して、生体分子を修飾したり、酵素触媒反応を研究したりすることができます。 生体結合反応に参加する能力は、生物学的システムを調べるためのツールとなります .

Safety and Hazards

5-Bromo-2,3-difluoropyridine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

作用機序

Target of Action

5-Bromo-2,3-difluoropyridine is a chemical compound used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . .

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

The compound’s fluorine atoms can introduce interesting physical, biological, and environmental properties .

Action Environment

It’s known that the compound should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .

特性

IUPAC Name |

5-bromo-2,3-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIQXJRQVOPYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561573 | |

| Record name | 5-Bromo-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89402-44-8 | |

| Record name | 5-Bromo-2,3-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

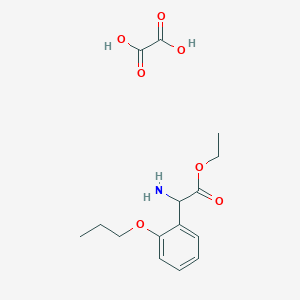

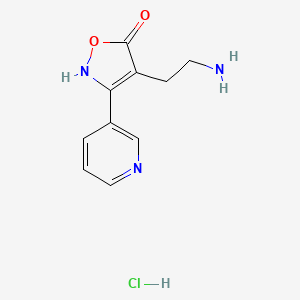

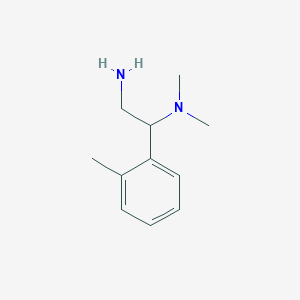

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

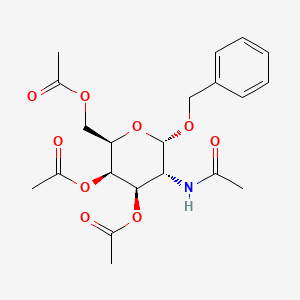

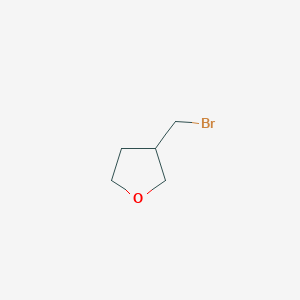

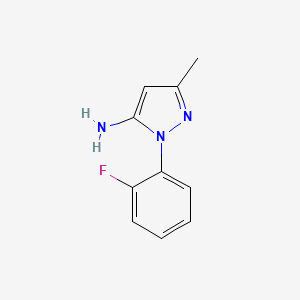

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)

![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)